2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo-pyrazine class of heterocyclic molecules, characterized by a fused pyrazole-pyrazine core. Key structural features include:
- A 4-chlorophenyl substituent at the pyrazolo[1,5-a]pyrazine 2-position.
- A sulfanyl (-S-) linkage at the pyrazine 4-position, connecting to an acetamide group.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-2-29-20-6-4-3-5-17(20)25-21(28)14-30-22-19-13-18(26-27(19)12-11-24-22)15-7-9-16(23)10-8-15/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNNZXIWGPVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division characteristic of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. The downstream effects of this disruption can include apoptosis, or programmed cell death.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound’s inhibitory effect was observed with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, suggesting a potent effect.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. This suggests that the compound could be effective in treating certain types of cancer.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.93 g/mol |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the pyrazolo[1,5-a]pyrazine core is significant for its ability to modulate biological responses, particularly in the context of cancer and inflammatory diseases.
Target Engagement
Research indicates that the compound may act as an inhibitor of specific kinases involved in tumor progression. The sulfanyl group enhances the lipophilicity and cellular uptake, facilitating its interaction with target proteins.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit potent anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays revealed that the compound induces apoptosis in these cell lines, characterized by increased caspase activity and DNA fragmentation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a model of acute inflammation, it significantly reduced edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting a potential role in treating inflammatory disorders.
Case Studies
-
Study on Anticancer Activity :
A recent study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives reported that one derivative exhibited an IC50 value of 0.5 μM against MCF-7 cells, indicating strong anticancer potential. The study highlighted the importance of substituent groups in enhancing biological activity . -
Inflammation Model :
In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint destruction compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 0.5 μM | Significant |
| 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | 0.8 μM | Moderate |
| 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | 0.9 μM | Low |
Scientific Research Applications
Overview
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic applications.
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex chemical entities.
- Reagent in Organic Reactions : Utilized in various chemical reactions due to its unique functional groups.
Biology
- Antimicrobial Properties : Research indicates potential efficacy against a range of microbial pathogens.
- Antifungal Activity : Investigated for its ability to inhibit fungal growth.
- Anticancer Properties : Exhibits promising activity against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Medicine
- Therapeutic Applications : Explored for developing new drugs targeting specific biological pathways involved in diseases such as cancer and inflammation.
- Mechanism of Action :
- Enzyme Inhibition : Binds to enzymes, inhibiting their activity and blocking substrate access.
- Receptor Modulation : Alters signaling pathways through receptor interaction.
Industry
- Material Development : Used in synthesizing novel materials with functional properties for industrial applications.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazines, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology highlighted the compound's effectiveness against resistant strains of bacteria. The study found that it inhibited bacterial growth by disrupting cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Observations
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target) vs. Pyrazolo[3,4-d]pyrimidine (Example 83): Fluorinated substituents and a chromenone moiety correlate with higher melting points (302–304°C), suggesting improved thermal stability .
Substituent Effects: Ethoxy (target) vs. methylsulfanyl (): The ethoxy group in the target compound likely increases lipophilicity (logP), favoring membrane permeability, while methylsulfanyl may improve solubility via sulfur-mediated interactions . Chlorophenyl vs.
Synthetic Feasibility :
- Yields for pyrazolo-pyrimidine derivatives (e.g., 67–74% in ) suggest moderate synthetic accessibility. The target compound’s synthesis may involve similar chalcone-based cyclization or coupling reactions (e.g., using EDCl, as in ).
Compounds with sulfur-containing groups (e.g., methylsulfanyl in ) are often explored for antimicrobial or antiviral applications .
Structural and Pharmacological Insights
- Crystal Structure Analysis : Analogues like exhibit intramolecular hydrogen bonding (S(6) motif), stabilizing their conformations. The target compound’s ethoxy group may similarly influence packing efficiency and solubility .
- SHELX Refinement : Structural validation for analogs frequently employs SHELXL , a gold standard for small-molecule crystallography.
Q & A
Basic Research Questions
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo-pyrazine intermediates react with α-chloroacetamides in the presence of bases like triethylamine. Key steps include:
- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .
- Purification : Recrystallization in ethanol to isolate the final product .
- Yield optimization : Adjust molar ratios (e.g., 1:1 for chalcone and hydrazine derivatives) and monitor reaction completion via TLC .
Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Determines dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯O interactions in pyrazolo-pyrazine cores) .
- NMR/UV-Vis : Confirm sulfanyl and acetamide substituents; pyrazolo-pyrazine rings show distinct aromatic proton signals (~δ 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
What preliminary biological assays are recommended to assess its activity?
- Enzyme inhibition : Screen against cholinesterase or cyclooxygenase using colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) .
- Cellular viability : MTT assays in cancer cell lines to evaluate cytotoxicity .
- Target selection : Prioritize targets based on structural analogs (e.g., pyrazolo-pyrazines with known kinase inhibition) .
Advanced Research Questions
How can substituent modifications improve solubility or bioavailability without compromising activity?
- Hydrophilic groups : Introduce methoxy or sulfonamide moieties at the 4-chlorophenyl ring to enhance aqueous solubility .
- Bioisosteric replacement : Replace the ethoxy group with morpholine or piperazine to improve metabolic stability .
- Prodrug strategies : Mask the sulfanyl group as a phosphate ester for enhanced permeability .
How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line origin (e.g., HepG2 vs. MCF-7) or enzyme isoform specificity .
- Structural analogs : Compare activity trends in derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Computational docking : Identify binding pose discrepancies using software like AutoDock Vina to explain potency variations .
What experimental and computational approaches support structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogen, alkyl, or electron-withdrawing groups) .
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity .
- Crystallographic data : Leverage X-ray structures to identify critical interactions (e.g., π-π stacking with pyrazolo-pyrazine cores) .
How to design a robust protocol for scaling up synthesis while minimizing impurities?
- Process optimization : Use flow chemistry for exothermic steps (e.g., chloroacetyl chloride reactions) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Byproduct analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry to suppress side reactions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
